4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the ethyl and methoxymethyl groups at the desired positions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ethyl or methoxymethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Medicine: Explored for its neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: Known for its antifungal and antiparasitic activities.
2-Methoxypyrimidine-5-carboxylic acid: Used in the synthesis of labeled compounds for research purposes.
Uniqueness
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid stands out due to its unique combination of ethyl and methoxymethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-6(9(12)13)4-10-8(11-7)5-14-2/h4H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
TWENVKKYQRXVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)COC |
Origin of Product |
United States |
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